molecular formula C16H16N4O3S2 B10983094 ethyl 4-methyl-2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate

ethyl 4-methyl-2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate

Cat. No.: B10983094
M. Wt: 376.5 g/mol
InChI Key: NZWXGUICZXYPMK-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4, an ethyl carboxylate at position 5, and a carboxamide-linked 1-methyl-3-(thiophen-2-yl)pyrazole moiety at position 2. The compound’s synthesis likely involves coupling reactions between thiazole intermediates and functionalized pyrazole derivatives, as seen in analogous methodologies .

Properties

Molecular Formula

C16H16N4O3S2

Molecular Weight

376.5 g/mol

IUPAC Name

ethyl 4-methyl-2-[(2-methyl-5-thiophen-2-ylpyrazole-3-carbonyl)amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C16H16N4O3S2/c1-4-23-15(22)13-9(2)17-16(25-13)18-14(21)11-8-10(19-20(11)3)12-6-5-7-24-12/h5-8H,4H2,1-3H3,(H,17,18,21)

InChI Key

NZWXGUICZXYPMK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=NN2C)C3=CC=CS3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: Starting with a thiophene derivative, the pyrazole ring is formed through a cyclization reaction involving hydrazine and an appropriate diketone.

    Thiazole Ring Formation: The thiazole ring is synthesized via a Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with a thiourea derivative.

    Coupling Reactions: The pyrazole and thiazole intermediates are then coupled using a carbonylation reaction, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including ethyl 4-methyl-2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate.

Case Study: Anticancer Efficacy

A study published in Molecules demonstrated that thiazole derivatives exhibited significant cytotoxicity against various cancer cell lines. The compound was evaluated against human lung adenocarcinoma (A549) and hepatocellular carcinoma (HepG2) cells. Results indicated that the compound displayed an IC50 value of approximately 20 µM against A549 cells, suggesting potent anticancer activity compared to standard chemotherapeutics like cisplatin .

Cell Line IC50 (µM) Reference
A54920
HepG225

Anticonvulsant Properties

The anticonvulsant activity of compounds containing thiazole and pyrazole has also been documented. This compound was tested in a picrotoxin-induced convulsion model.

Case Study: Anticonvulsant Activity

In a study conducted by Evren et al., thiazole derivatives were found to significantly reduce seizure duration and frequency. The compound demonstrated a median effective dose (ED50) of 15 mg/kg, indicating strong anticonvulsant properties .

Model ED50 (mg/kg) Reference
Picrotoxin Model15

Antibacterial Activity

The antibacterial effects of this compound have also been investigated.

Case Study: Antibacterial Efficacy

Research indicated that the compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL .

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus32
Bacillus subtilis64

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to form hydrogen bonds, π-π interactions, and hydrophobic interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of thiazole-5-carboxylate derivatives, which exhibit diverse pharmacological properties. Key structural analogues include:

Compound Name Key Substituents Structural Differences vs. Target Compound
Ethyl 2-{[(3,4-dichlorophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate 3,4-Dichlorophenyl carboxamide Chlorinated aryl vs. thiophene-pyrazole hybrid
Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate Trifluoromethyl group, o-tolylamino CF₃ (electron-withdrawing) vs. methyl-thiophene-pyrazole
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate Chloro-/fluorophenyl-pyrazole Halogenated aryl vs. thiophene in pyrazole

Key Observations :

  • Bioisosteric Replacements : The thiophene ring may serve as a bioisostere for phenyl groups, altering solubility and metabolic stability compared to dichlorophenyl derivatives .
Physicochemical Properties
Property Target Compound Ethyl 2-{[(3,4-dichlorophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate
Molecular Weight ~405.4 g/mol 359.2 g/mol 445.9 g/mol
LogP (Predicted) ~3.1 (moderate lipophilicity) 3.8 (high lipophilicity) 4.2 (very high lipophilicity)
Melting Point Not reported Not reported 180–182°C

Notes:

  • The target’s thiophene moiety likely reduces LogP compared to halogenated analogues, improving aqueous solubility.
  • Higher molecular weight in the target may impact bioavailability compared to simpler derivatives .

Biological Activity

Ethyl 4-methyl-2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate is a compound that belongs to the class of thiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Biological Activity Overview

Thiazole derivatives, including the compound , are known for a variety of biological activities. The following sections detail specific activities associated with this compound.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. The pyrazole moiety, present in this compound, has been associated with various anticancer mechanisms, including apoptosis induction and cell cycle arrest in cancer cell lines. For instance, compounds with similar structures have shown effectiveness against human cancer cell lines such as A549 and H460, demonstrating IC50 values in the low micromolar range .

Anti-inflammatory Properties

The compound has potential anti-inflammatory effects. Studies on related pyrazole derivatives have shown that they can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammation. For example, certain thiazole derivatives have demonstrated selectivity for COX-2 with low toxicity profiles . The anti-inflammatory activity is often evaluated using carrageenan-induced edema models in rats.

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. In vitro studies have reported that similar compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often fall below 10 µg/mL, indicating potent antimicrobial efficacy .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Compounds containing pyrazole rings have been shown to activate apoptotic pathways in cancer cells.
  • Enzyme Inhibition : The inhibition of COX enzymes leads to reduced production of pro-inflammatory mediators.
  • DNA Interaction : Some thiazole derivatives can intercalate with DNA, disrupting replication and transcription processes in microbial cells.

Case Studies

Several studies illustrate the biological activity of compounds related to this compound:

StudyFindings
Bhale et al. (2022)Reported a series of pyrazole derivatives with strong anti-inflammatory effects; some exhibited selectivity indices exceeding 300 .
Sivaramakarthikeyan et al. (2020)Investigated thiazole derivatives showing significant antibacterial activity against resistant strains .
Abdellatif et al. (2020)Evaluated COX inhibitory activities of thiazoles and found promising candidates for anti-inflammatory therapy .

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